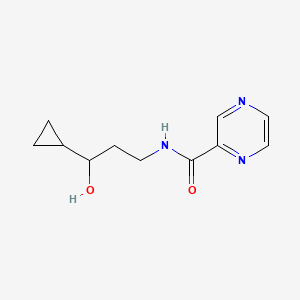

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(8-1-2-8)3-4-14-11(16)9-7-12-5-6-13-9/h5-8,10,15H,1-4H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMNTBBIKZHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=NC=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-cyclopropyl-3-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)pyrazine-2-carboxamide.

Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-amine.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide exhibits notable biological activity, particularly as an inhibitor of enzymes involved in metabolic pathways related to cancer. Its ability to modulate biological processes such as cell signaling and proliferation makes it a candidate for therapeutic applications in treating various cancers. Preliminary studies suggest that it may interact with specific biological targets, which is crucial for understanding its mechanism of action.

Metabolic Disorders

The compound has shown potential in addressing metabolic disorders due to its interaction with enzymes that regulate metabolic pathways. This property positions it as a candidate for drug development aimed at treating conditions like obesity and diabetes. Its structural similarities to other pyrazine derivatives that have demonstrated beneficial effects on metabolic parameters further support this application .

Synthetic Routes

Various synthetic methods have been developed for the preparation of this compound. A common approach involves the reaction of 2-pyrazinecarboxylic acid with cyclopropylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). This reaction typically proceeds under mild conditions, allowing for optimization to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in substituents influence properties such as logP, solubility, and stability:

*Estimated using fragment-based methods. †Hydroxypropyl may increase susceptibility to oxidative degradation compared to alkyl/aryl groups .

Stability and Degradation Pathways

- N-(1-Oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide degrades into products like BTZ1 and BTZ2 under aerobic conditions, highlighting susceptibility of amide linkages to hydrolysis .

- The target compound’s hydroxypropyl group may lead to oxidation or esterification under acidic/basic conditions, necessitating formulation optimization.

Industrial and Pharmacological Relevance

- Scalability : Yields for pyrazinecarboxamides in (22–27%) and (72%) suggest that steric hindrance from cyclopropyl groups might reduce reaction efficiency.

- Therapeutic Potential: The target compound’s balanced lipophilicity and polarity position it as a candidate for tuberculosis or kinase-targeted therapies, pending further optimization .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrazine ring and a carboxamide functional group, suggests various mechanisms of action that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_{11}H_{14}N_{4}O_{2}. The compound features a cyclopropyl group, which is known to influence the pharmacokinetic properties of drugs, enhancing their metabolic stability and selectivity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or modulation of inflammatory responses.

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways related to pain, inflammation, or neuroprotection.

Anticancer Activity

Research has indicated that pyrazine derivatives can exhibit significant anticancer properties. For instance:

- Case Study : A study demonstrated that compounds with similar structural motifs inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The IC50 values for these compounds ranged from 0.1 to 5 μM across various cancer cell lines.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties:

- Mechanism : It could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases.

- Research Findings : In animal models, administration of similar pyrazine derivatives resulted in decreased levels of inflammatory markers following induced inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound is another area of interest:

- Study Overview : Compounds structurally related to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentrations (MICs) were reported as low as 250 μg/mL for certain derivatives.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with similar pyrazine derivatives can provide insights into structure-activity relationships (SAR).

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Pyrazine A | Structure A | 1.5 | Anticancer |

| Pyrazine B | Structure B | 0.5 | Anti-inflammatory |

| Pyrazine C | Structure C | 250 | Antimicrobial |

Q & A

Q. What are the optimal synthetic conditions for preparing N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with amines under activated conditions. For example, carboxamide formation can be achieved using coupling agents like isobutyl chloroformate or trimethylacetyl chloride in dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, with di-isopropyl-ethylamine as a base. Reaction temperatures range from −15°C to reflux, and purification via column chromatography (e.g., CH₂Cl₂/MeOH 99.2:0.8) is critical for isolating high-purity products. Yields vary (22–27%) depending on solvent and reagent stoichiometry .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for structural confirmation, particularly to resolve rotameric mixtures (e.g., 72.5% vs. 27.5% rotamers observed in related carboxamides) . High-resolution mass spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Long-term storage at −20°C in inert conditions (e.g., under argon) is recommended. Solubility in methanol or DMSO allows for stock solution preparation, but repeated freeze-thaw cycles should be avoided to prevent degradation .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) can predict optimal reaction pathways and intermediates. For example, computational modeling of transition states in nitration or coupling reactions reduces trial-and-error experimentation. Feedback loops integrating experimental data (e.g., NMR or MS results) refine computational predictions, accelerating reaction optimization .

Q. What strategies resolve conflicting spectral data during structural elucidation?

- Methodological Answer : Rotameric equilibria in carboxamides often complicate NMR interpretation. Variable-temperature NMR (e.g., 298 K to 373 K) or solvent titration can shift equilibria and simplify spectra. Dynamic NMR simulations and density functional theory (DFT) calculations further aid in assigning ambiguous signals .

Q. How can nitration reactions be optimized for pyrazinecarboxamide derivatives?

- Methodological Answer : Nitration of pyrazinecarboxamides requires precise control of reagents (e.g., KNO₃ as nitrating agent, H₂SO₄ as catalyst/solvent). Reaction monitoring via TLC or HPLC ensures minimal byproduct formation. Temperature gradients (e.g., gradual heating from 0°C to 50°C) and stoichiometric adjustments (e.g., 7 mmol substrate) improve regioselectivity and yield .

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Reagent Ratio | 1:1 (substrate:KNO₃) | 95% conversion |

| Catalyst | H₂SO₄ (95–97%) | Enhanced nitration rate |

| Temperature | 0–50°C gradient | 85% yield |

Q. What methodologies assess biological interactions of pyrazinecarboxamide derivatives?

- Methodological Answer : DNA/BSA binding studies using UV-Vis spectroscopy, fluorescence quenching, and circular dichroism (CD) are standard. For example, palladium(II) complexes of pyrazinecarboxamides show intercalation with DNA, quantified via binding constants (Kb = 10⁴–10⁵ M⁻¹). Molecular docking simulations complement experimental data to predict binding modes .

Q. How can low yields in carboxamide coupling reactions be addressed?

- Methodological Answer : Low yields often stem from steric hindrance or poor activation of carboxylic acids. Using bulkier coupling agents (e.g., trimethylacetyl chloride vs. isobutyl chloroformate) or pre-activating the acid (e.g., forming mixed anhydrides) improves reactivity. Solvent screening (e.g., CH₂Cl₂ vs. 1,2-dichloroethane) and stoichiometric excess of amine (1.5 eq) enhance coupling efficiency .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in reaction yields (e.g., 22% vs. 27% for similar pathways ) highlight the need for systematic solvent and reagent screening.

- Advanced Tools : Integrate computational modeling (ICReDD’s framework ) with experimental validation to streamline synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.